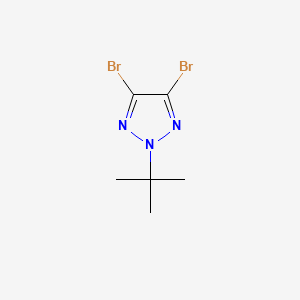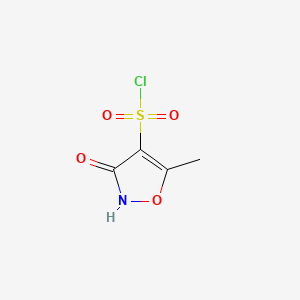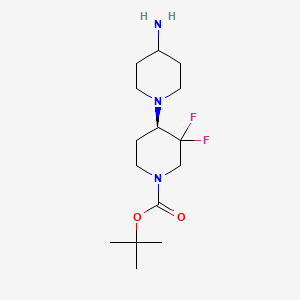![molecular formula C6H4ClN3 B13905315 4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a chlorine atom at the 4-position
Preparation Methods
The synthesis of 4-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several methods. One notable method involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This eco-friendly method utilizes microwave irradiation to facilitate a tandem reaction, resulting in the formation of the target compound in a short reaction time with good yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Chemical Reactions Analysis
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include copper acetate for cycloaddition and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It exhibits potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes such as CDK2, which are targets for cancer treatment.
Material Sciences: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in the study of various biological pathways and mechanisms, including its role as an inverse agonist for RORγt and inhibitors for JAK1 and JAK2.
Mechanism of Action
The mechanism of action of 4-Chloro-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This interaction is facilitated by hydrogen bonding with key amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Both compounds share a fused heterocyclic structure and exhibit similar biological activities, such as enzyme inhibition.
1,2,4-Triazolo[1,5-a]pyrimidine: This compound also features a triazole ring fused to a pyridine ring and is used in similar applications, including medicinal chemistry and material sciences.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C6H4ClN3 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
4-chlorotriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H |
InChI Key |
XPYVJXRSYULTHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=N2)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)

![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)










![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
